molecular formula C17H18N4O3 B11030720 N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide

Cat. No.: B11030720
M. Wt: 326.35 g/mol
InChI Key: OUBHKYQOFIUNTB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide is a complex organic compound featuring both benzimidazole and pyridinone moieties. These structural elements are often associated with biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Pyridinone Moiety: This involves the cyclization of a suitable precursor, such as a β-keto ester, with an amine.

    Coupling Reaction: The benzimidazole and pyridinone units are then linked via a butanamide spacer, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridinone ring can be oxidized to a ketone.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: Halogenation or alkylation reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or alkylating agents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinone ring can interact with receptor sites, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide: Similar structure but with a different substitution pattern on the benzimidazole ring.

    N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-2-oxopyridin-1(2H)-yl)butanamide: Lacks the methyl group on the pyridinone ring.

Uniqueness

N-(1H-benzimidazol-6-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanamide

InChI

InChI=1S/C17H18N4O3/c1-11-7-13(22)9-17(24)21(11)6-2-3-16(23)20-12-4-5-14-15(8-12)19-10-18-14/h4-5,7-10,22H,2-3,6H2,1H3,(H,18,19)(H,20,23)

InChI Key

OUBHKYQOFIUNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=CN3)O

Origin of Product

United States

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